N~1~-(4-methoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide
Description
N₁-(4-Methoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide is a benzamide derivative featuring a 4-methoxyphenethyl substituent on the amide nitrogen and a 1-oxo-1H-isochromen-3-ylmethyl group at the 2-position of the benzamide core. The compound combines structural motifs from benzamides (known for pharmacological versatility) and isochromenones (cyclic lactones with bioactivity in anti-inflammatory and anticancer contexts).
Properties
Molecular Formula |
C26H23NO4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(1-oxoisochromen-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H23NO4/c1-30-21-12-10-18(11-13-21)14-15-27-25(28)23-8-4-2-6-19(23)16-22-17-20-7-3-5-9-24(20)26(29)31-22/h2-13,17H,14-16H2,1H3,(H,27,28) |
InChI Key |
KSUCBPQASUDXHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2CC3=CC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylacetic acid with isochromene-3-carbaldehyde, followed by amide formation with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the isochromenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-[2-(4-methoxyphenyl)ethyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest analogs can be categorized into three groups based on shared structural features:
Group 1: Benzamides with Coumarin/Isochromenone Moieties
- 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (): Substituents: A thiazolyl ring replaces the phenethyl group, and a coumarin (2-oxochromen-3-yl) substitutes the isochromenone. Key Differences: The absence of the 4-methoxyphenethyl chain reduces lipophilicity compared to the target compound. Synthesis: Prepared via coupling reactions involving substituted thiazoles and benzoyl chlorides.
- Compounds 4f, 4g, 4h (): Substituents: Hydrazono-thiazolidinone cores linked to coumarin derivatives (e.g., 8-methoxy or brominated coumarins). Bioactivity: Demonstrated antimicrobial and anti-inflammatory activities due to the coumarin-lactone system.
Group 2: Phenethyl-Substituted Benzamides
- N-(2-Chlor-4-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-triazolo[3,4-c][1,4]oxazin-2-yl)benzamide (): Substituents: A triazoloxazine ring and halogenated aryl groups replace the isochromenone and methoxyphenethyl moieties.
Group 3: Methoxy-Substituted Benzamides
- N-(5-Nitro-2-thiazolyl)-2-acetoxybenzamide (Nitazoxanide) (): Substituents: A nitrothiazole group instead of the isochromenone-phenethyl system. Clinical Use: Broad-spectrum antiparasitic agent, highlighting the importance of the benzamide core in drug design.
Physicochemical and Bioactive Properties
| Property | Target Compound* | 4-Methyl-N-[4-(2-oxochromen-3-yl)thiazolyl]benzamide | Nitazoxanide |
|---|---|---|---|
| Molecular Weight | ~450–470 (estimated) | 378.4 g/mol | 307.3 g/mol |
| Melting Point | ~175–200°C (predicted) | Not reported | 202–204°C |
| Lipophilicity (LogP) | High (methoxyphenethyl + isochromen) | Moderate (thiazole + coumarin) | Low (nitrothiazole) |
| Bioactivity | Hypothesized: Anti-inflammatory | Antimicrobial | Antiparasitic |
*Estimated based on structural analogs ().
Key Research Findings
Isochromenone vs. Coumarin derivatives (e.g., 4g in ) show higher antimicrobial activity due to methoxy/bromo substituents.
Impact of Methoxyphenethyl Chain :
- The 4-methoxyphenethyl group in the target compound likely improves blood-brain barrier penetration compared to shorter-chain analogs (e.g., ’s thiazole derivative) .
Synthetic Challenges :
- Microwave-assisted synthesis () achieves higher yields (>80%) for coumarin derivatives than conventional methods (~70%) for benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
